
Cobalt-pentammine cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The cobalt-pentammine cation is a coordination complex consisting of a cobalt(III) ion surrounded by five ammonia molecules. This compound is a classic example of a coordination complex, where the central metal ion is bonded to multiple ligands. The this compound is often represented as [Co(NH₃)₅]³⁺. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt-pentammine cation typically involves the reaction of cobalt(II) salts with ammonia in the presence of an oxidizing agent. One common method is to start with cobalt(II) chloride (CoCl₂·6H₂O) and react it with an excess of ammonia in an aqueous solution. The mixture is then oxidized using hydrogen peroxide (H₂O₂) or oxygen (O₂) to convert cobalt(II) to cobalt(III), forming the cobalt-pentammine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: The cobalt-pentammine cation undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), oxygen (O₂).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Hydrochloric acid (HCl), water (H₂O).
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands, such as [Co(NH₃)₄Cl]²⁺.
Scientific Research Applications
The cobalt-pentammine cation has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for radiopharmaceuticals.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mechanism of Action
The mechanism of action of the cobalt-pentammine cation involves its ability to undergo ligand exchange and redox reactions. The cobalt(III) center can coordinate with various ligands, altering its chemical properties and reactivity. In biological systems, the this compound can interact with nucleic acids and proteins, potentially affecting their function and stability . The pathways involved in these interactions often include the formation of coordination bonds and the stabilization of specific molecular conformations .
Comparison with Similar Compounds
Cobalt-hexammine cation ([Co(NH₃)₆]³⁺): Similar to cobalt-pentammine but with six ammonia ligands. It is more stable and less reactive due to the higher coordination number.
Cobalt-tetrammine cation ([Co(NH₃)₄]²⁺): Contains four ammonia ligands and is less stable compared to cobalt-pentammine.
Uniqueness: The cobalt-pentammine cation is unique due to its intermediate stability and reactivity, making it a versatile compound for various chemical reactions and applications. Its ability to undergo ligand exchange and redox reactions with relative ease sets it apart from other cobalt-ammonia complexes .
Properties
CAS No. |
44236-77-3 |
|---|---|
Molecular Formula |
CoH10N5-2 |
Molecular Weight |
139.05 g/mol |
IUPAC Name |
azanide;cobalt(3+) |
InChI |
InChI=1S/Co.5H2N/h;5*1H2/q+3;5*-1 |
InChI Key |
GRXNZLXIWGCYFY-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
Synonyms |
Co-pentammine cation cobalt-pentammine cation |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


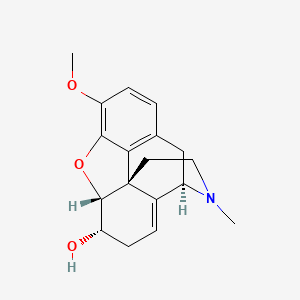
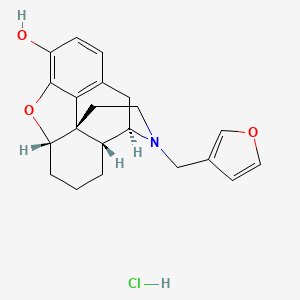
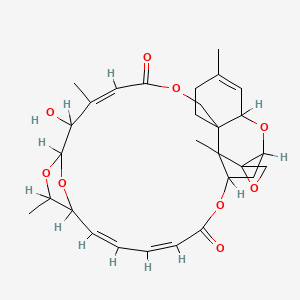
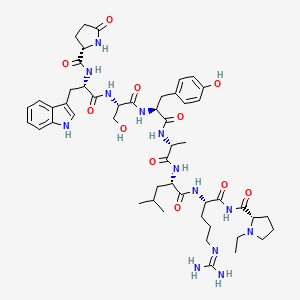
![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)
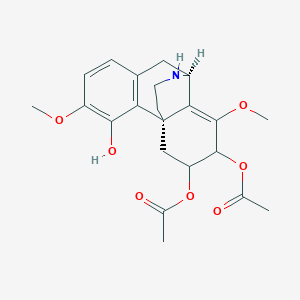
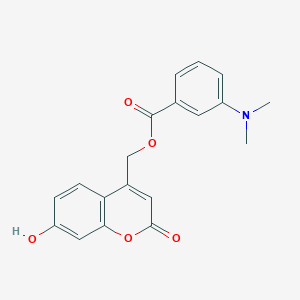

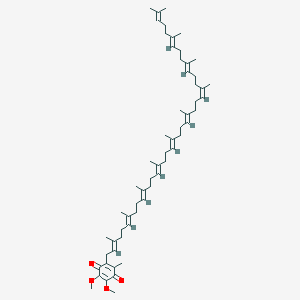

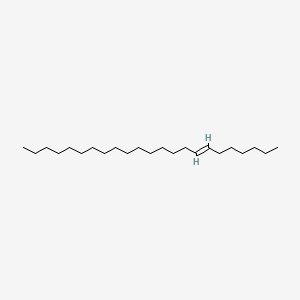
![N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide](/img/structure/B1233068.png)
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)

